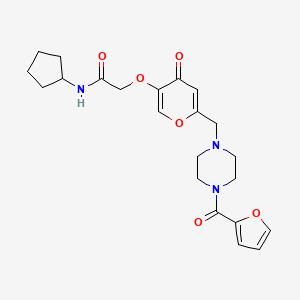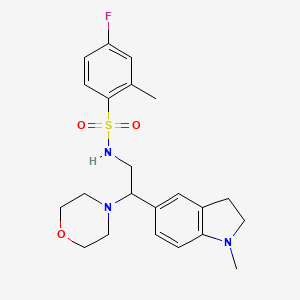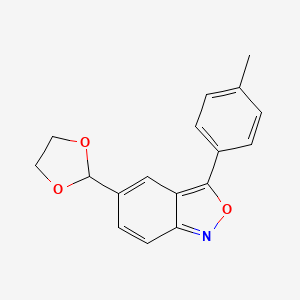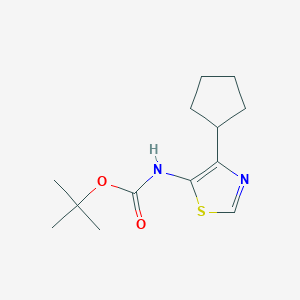
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide, also known as PTZ-343, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. PTZ-343 is a thiazepane derivative, which is a class of compounds known for their biological activity, particularly in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been studied for its potential in antitumor applications. The presence of the thiophene moiety is significant as thiophene derivatives are known for their antitumor properties . They have been shown to exhibit cytotoxic activities against various cancer cell lines, including liver and breast cancer cells. The compound’s ability to induce cell cycle arrest and pro-apoptotic activity makes it a candidate for further investigation in cancer therapy.
Pharmacological Significance
In pharmacology, the thiophene ring, a component of the compound, is recognized for its therapeutic importance. It is associated with a wide range of therapeutic properties, including anti-inflammatory , anti-psychotic , and anti-arrhythmic effects . The compound’s structure could be leveraged to synthesize new drugs with enhanced pharmacological activity.
Biochemical Applications
The compound’s biochemical relevance is tied to its thiophene component, which has been used in the synthesis of biologically active molecules. These molecules are important for studying enzyme inhibition and metabolic pathways . The compound could serve as a basis for developing biochemical tools that aid in understanding biological processes and disease mechanisms.
Agricultural Uses
In agriculture, derivatives of thiophene have shown promise as fungicides . The compound could be explored for its efficacy in protecting crops against fungal pathogens, thereby contributing to crop yield and food security.
Material Science
Thiophene derivatives are utilized in material science for their role in the advancement of organic semiconductors and organic light-emitting diodes (OLEDs) . The compound could be investigated for its potential in creating new materials with desirable electronic properties.
Environmental Science
While specific environmental applications for this compound were not directly found, the broader class of thiophene derivatives is relevant in environmental science. They could be involved in the development of sensors and corrosion inhibitors , which are crucial for monitoring and protecting environmental resources.
Medicinal Chemistry
The compound’s structure, featuring a thiophene ring, is significant in medicinal chemistry for drug design and discovery . It could be used to create combinatorial libraries and lead molecules for new therapeutic agents.
Drug Development
Given its structural features, the compound could be pivotal in the development of new drugs. Its thiophene nucleus is present in several commercially available drugs, suggesting its potential in creating effective pharmacological agents .
Eigenschaften
IUPAC Name |
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(18-13-15-7-4-11-21-15)19-9-8-16(22-12-10-19)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFAHCKMYPGCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2603311.png)
![2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B2603313.png)
![(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B2603314.png)
![6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2603315.png)
![4-methyl-2-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2603316.png)
methyl}amino)acetamide](/img/structure/B2603320.png)

![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)



![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)

![2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2603332.png)